2-Bromo-3-butoxy-6-fluorophenylboronic acid
Overview
Description
2-Bromo-3-butoxy-6-fluorophenylboronic acid
Scientific Research Applications
Synthesis and Organic Chemistry
2-Bromo-3-butoxy-6-fluorophenylboronic acid is a boronic acid derivative, which plays a crucial role in organic synthesis and chemical research. One of the key areas of its application is in the synthesis of biphenyl compounds, which are foundational structures in many pharmaceuticals and organic materials. For instance, 2-Fluoro-4-bromobiphenyl, a compound closely related to the boronic acid derivatives, has been identified as a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. A practical pilot-scale method has been developed for its synthesis from methyl nitrite and 2-fluoro-4-bromoaniline, highlighting the critical role of bromo-fluoro substitution patterns in the synthesis of medically relevant compounds (Qiu et al., 2009).
Catalysis and Material Science
Boronic acids, including this compound, are also significant in catalysis and material science, particularly in the development of novel catalytic systems and materials. For example, benzoxaboroles, derivatives of phenylboronic acids, have found new applications due to their exceptional properties and applications in organic synthesis, biological activity, and as molecular receptors. This underscores the versatility of boronic acid derivatives in contributing to advancements in material science and catalysis (Adamczyk-Woźniak et al., 2009).
Environmental Science and Analytical Chemistry
In environmental science and analytical chemistry, phenylboronic acid derivatives, including those similar to this compound, have been explored for their potential as chemosensors. These compounds are utilized in the detection of various analytes due to their selectivity and sensitivity, demonstrating the broad applicability of boronic acid derivatives beyond synthetic organic chemistry into analytical and environmental fields (Roy, 2021).
Safety and Hazards
Properties
IUPAC Name |
(2-bromo-3-butoxy-6-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBrFO3/c1-2-3-6-16-8-5-4-7(13)9(10(8)12)11(14)15/h4-5,14-15H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDWMUWZAKPUFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)OCCCC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584763 | |
Record name | (2-Bromo-3-butoxy-6-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-95-1 | |
Record name | (2-Bromo-3-butoxy-6-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.